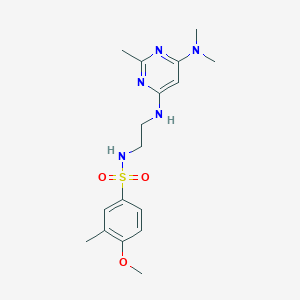

N-(2-((6-(dimetilamino)-2-metilpirimidin-4-il)amino)etil)-4-metoxí-3-metilbencensulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H25N5O3S and its molecular weight is 379.48. The purity is usually 95%.

BenchChem offers high-quality N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Sistemas de administración de fármacos

Este compuesto ha despertado interés en la administración de fármacos debido a su naturaleza anfipática. Los investigadores han modificado un copolímero de bloque anfipático mediante el injerto de cadenas laterales de poli(2-(dimetilamino)etil metacrilato) (PDMAEMA) utilizando una química de "clic" azida-alquino eficiente. El copolímero anfipático catiónico resultante forma micelas de tamaño nanométrico en medios acuosos. Estas micelas pueden encapsular fármacos, como el antioxidante, antiinflamatorio y agente anticancerígeno quercetina. Además, estas nanopartículas cargadas con fármacos pueden interactuar aún más con el ADN para formar miceloplejos, lo que podría permitir la administración simultánea de fármacos y genes .

Propiedades anticancerígenas

La quercetina, cargada en las micelas formadas por este compuesto, exhibe propiedades anticancerígenas. La combinación de la administración de fármacos y la administración de genes en un solo sistema es prometedora para mejorar la terapia contra el cáncer. Los investigadores están explorando el potencial de estos novedosos nanotransportadores poliméricos para la administración dirigida de fármacos a las células cancerosas .

Nanotransportadores biocompatibles

El copolímero anfipático, compuesto por un bloque de poli(etilenglicol) (PEG) y un bloque de policarbonato biodegradable multialquino-funcional (PC), proporciona una plataforma biocompatible para la administración de fármacos. Su autoasociación en micelas permite una encapsulación eficiente de fármacos y una liberación controlada .

Actividad metabólica y evaluaciones in vitro

Se han realizado evaluaciones in vitro iniciales para evaluar la actividad metabólica y la posible aplicación de estos nanotransportadores poliméricos. Los investigadores están investigando su idoneidad como sistemas de administración de fármacos .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as electrostatic interactions . For instance, the compound could interact with its targets and induce changes in their function, leading to downstream effects.

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways . These could include pathways involved in cellular signaling, metabolism, and other cellular processes.

Pharmacokinetics

Similar compounds have been found to have specific pharmacokinetic properties . For instance, they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes.

Result of Action

Similar compounds have been found to have various biological activities . These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It is known that environmental factors such as ph and temperature can influence the action of similar compounds . For instance, these factors could affect the compound’s solubility, stability, and interaction with its targets.

Actividad Biológica

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. Its unique structure, characterized by a pyrimidine core and various functional groups, suggests a multifaceted mechanism of action that warrants detailed investigation.

Chemical Structure and Properties

The compound has a molecular formula of C18H25N5O3S and a molecular weight of 427.5 g/mol. The presence of the dimethylamino group and methoxy substituent enhances its solubility and bioavailability, which are critical for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C18H25N5O3S |

| Molecular Weight | 427.5 g/mol |

| IUPAC Name | N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide |

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarities to known kinase inhibitors. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote tumor growth. Preliminary studies suggest that compounds with similar structures exhibit the ability to inhibit specific kinases involved in cancer progression.

Antimicrobial Properties

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. These properties position it as a candidate for further development in treating bacterial infections.

While the exact mechanism of action for this compound remains unclear, it is hypothesized to involve several biochemical interactions:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial growth.

- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling processes that lead to proliferation or apoptosis.

- Ion-Pair Complex Formation : Similar compounds have demonstrated the ability to form ion-associate complexes with other biomolecules, potentially influencing their activity.

Case Studies and Research Findings

Though direct studies on N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide are scarce, related compounds provide insights into its potential efficacy:

- Study on Pyrimidine Derivatives : Research on pyrimidine derivatives has shown promising results in inhibiting cancer cell lines through kinase inhibition mechanisms.

- Antibacterial Testing : Various studies have validated the antimicrobial properties of sulfonamide derivatives, suggesting that modifications can enhance their spectrum of activity.

Propiedades

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O3S/c1-12-10-14(6-7-15(12)25-5)26(23,24)19-9-8-18-16-11-17(22(3)4)21-13(2)20-16/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVGYOMJFRNQLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.